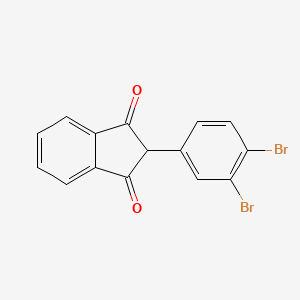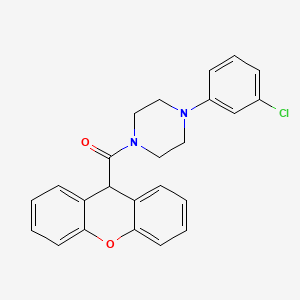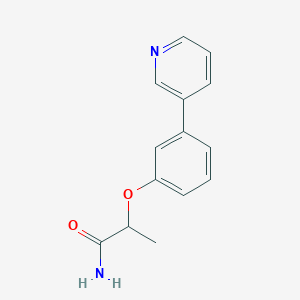
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione, also known as DBID, is a chemical compound that has been widely studied for its potential use in a variety of scientific applications. DBID is a member of the indene family of compounds, which are characterized by a bicyclic structure containing both a benzene ring and a five-membered ring. This unique structure gives indene compounds a variety of interesting chemical and biological properties, making them useful for a wide range of research purposes.
作用機序
The mechanism of action of 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione varies depending on the specific application being studied. In the case of its use as a fluorescent probe, this compound binds to DNA and undergoes a conformational change upon exposure to UV light, allowing for the detection of DNA damage. In its role as a protein tyrosine phosphatase inhibitor, this compound binds to the active site of the enzyme and prevents it from dephosphorylating its target proteins, leading to a variety of downstream effects. In its potential use as an anti-cancer agent, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the specific application being studied. In its role as a fluorescent probe, this compound has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. In its use as a protein tyrosine phosphatase inhibitor, this compound has been shown to modulate a variety of signaling pathways, leading to changes in cellular behavior. In its potential use as an anti-cancer agent, this compound has been shown to induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for further study.
実験室実験の利点と制限
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione has a number of advantages as a research tool, including its versatility, its ability to bind to a variety of targets, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for research on 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione, including further studies on its mechanism of action, its potential as a therapeutic agent, and its use in a variety of research applications. Some potential areas of focus include the development of more efficient synthesis methods, the identification of new targets for this compound, and the exploration of its potential in combination with other compounds. Overall, this compound remains a promising area of research with a wide range of potential applications in the scientific community.
合成法
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione can be synthesized using a variety of methods, including both chemical and enzymatic processes. One common method involves the reaction of 3,4-dibromobenzaldehyde with cyclopentanone in the presence of a base catalyst, such as sodium hydroxide. This reaction produces the intermediate compound 2-(3,4-dibromophenyl)-1-cyclopenten-1-one, which can then be oxidized to form this compound.
科学的研究の応用
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione has been studied for its potential use in a variety of scientific applications, including as a fluorescent probe for detecting DNA damage, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-cancer agent. In each of these applications, this compound has shown promising results, demonstrating its potential as a versatile research tool.
特性
IUPAC Name |
2-(3,4-dibromophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2/c16-11-6-5-8(7-12(11)17)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPVVRDEBBVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6098179.png)

![1-(2-chlorobenzyl)-4-(3-isopropylisoxazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098196.png)
![1-(diethylamino)-3-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6098204.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B6098217.png)

![ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)
![2-{1-(2-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098271.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6098276.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B6098279.png)